Maytansinoid DM4

Maytansinoid potency ADC payload selection A549 cytotoxicity

DM4 enables bystander effect via S-methyl-DM4 metabolite, a feature DM1 lacks-critical for heterogeneous solid tumors. - **Bystander potency:** S-methyl-DM4 is ~1000x more cytotoxic than lysine-linked metabolites. - **Intrinsic advantage:** 1.39x lower IC50 than DM1 in GD2+ cells; 2.35x higher conjugate potency at equivalent DAR. - **CYP3A4 inactivation:** ~5x more efficient than DM1 (kinact/KI 0.084 vs 0.017). Select for DDI-mitigated programs. - **P-gp caution:** >170-fold resistance if overexpressed; verify tumor P-gp status or co-dose inhibitor.

Molecular Formula C39H56ClN3O10S
Molecular Weight 794.4 g/mol
Cat. No. B15605399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaytansinoid DM4
Molecular FormulaC39H56ClN3O10S
Molecular Weight794.4 g/mol
Structural Identifiers
InChIInChI=1S/C39H56ClN3O10S/c1-22-13-12-14-27(50-11)39(48)21-29(52-35(47)41-39)37(5,6)34-38(7,53-34)28(51-33(46)23(2)42(8)30(44)15-16-36(3,4)54)20-31(45)43(9)25-18-24(17-22)19-26(49-10)32(25)40/h12-14,18-19,23,27-29,34,48,54H,15-17,20-21H2,1-11H3,(H,41,47)/b14-12-,22-13-
InChIKeySVVGCFZPFZGWRG-VWGJIMKTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Maytansinoid DM4: Disulfide-Optimized ADC Payload with Distinct Cytotoxicity


Maytansinoid DM4 (ravtansine, CAS 796073-69-3) is a semisynthetic ansa macrolide that binds to α/β-tubulin heterodimers, thereby suppressing microtubule dynamic instability and inducing G2/M mitotic arrest. It is employed exclusively as a cytotoxic payload in antibody–drug conjugates (ADCs), where it is tethered to tumor-targeting monoclonal antibodies via cleavable disulfide-based linkers such as SPDB [1]. Structurally, DM4 contains a gem-dimethyl group on the α-carbon adjacent to the thiol substituent, distinguishing it from DM1 (which lacks this substitution) and conferring increased hydrophobicity and differential intracellular metabolism .

Disulfide-cleavable linker conjugation studies
Bystander-killing model development
Microtubule inhibition assay context
ADC payload selection for target engagement

Why DM4 Cannot Be Replaced by DM1 in ADC Design


Although DM1 and DM4 share a common maytansine core, their clinical and pharmacologic interchangeability is precluded by three critical divergences. First, DM4-based ADCs generate the unique, highly lipophilic metabolite S-methyl-DM4 through intracellular methyltransferase activity—a metabolite not formed from analogous DM1 conjugates—enabling intercellular bystander killing that is unavailable to DM1 [1]. Second, DM4 displays systematically superior cytotoxic potency relative to DM1 across multiple carcinoma cell lines in head-to-head comparisons [2]. Third, DM4 and DM1 exhibit distinct cytochrome P450 inactivation kinetics, meaning that their drug–drug interaction (DDI) risk profiles are not equivalent [3]. These differences are not compensated by adjusting the drug-to-antibody ratio (DAR) or linker type; they are intrinsic to each maytansinoid's chemical structure and metabolism.

DM4
DM1
Bystander metabolite
S-methyl-DM4 formation reported
No S-methyl-DM1 detected in analogous conjugates
Cytotoxicity profile
Reported higher potency across multiple carcinoma lines
Potency context may differ; may not replicate DM4 outcomes
CYP inactivation
Distinct CYP3A4 inactivation kinetics
Different CYP inactivation profile; DDI risk context not equivalent

Quantitative Evidence: DM4 vs DM1 and Other Payloads


DM4 Superior Cytotoxicity in Lung Adenocarcinoma A549 Cells

In a systematic head-to-head comparison of maytansinoid cytotoxic potencies against the A549 human non-small cell lung cancer cell line, unconjugated DM4 achieved an IC50 of 107.5 ± 16.3 µg/mL at 72 hours, whereas DM1 failed to reach 50% inhibition at the highest concentration tested (IC50 >250 µg/mL) [1]. This represents at least a 2.3-fold potency advantage for DM4. In the normal lung epithelial cell line NL20, DM4 also demonstrated superior cytotoxicity (DM4 IC50 = 205.0 ± 7.0 µg/mL, DM1 IC50 = 242.2 ± 7.3 µg/mL at 72 h) [1].

A549 cytotoxicity
Head-to-head
DM4 IC50 107.5 ± 16.3 µg/mL vs DM1 >250 µg/mL (A549, 72 h); DM4 IC50 205.0 ± 7.0 vs DM1 242.2 ± 7.3 µg/mL (NL20)
Reported higher in vitro cytotoxicity in lung carcinoma and normal epithelial models; supports payload potency screening context.
Cytotoxicity endpoint review; absolute potency may vary with cell line and exposure duration.
Maytansinoid potency ADC payload selection A549 cytotoxicity

Twofold Potency Advantage of DM4 Conjugates in GD2-Positive Cells

In a direct comparison using pegylated scFv fragment conjugates targeting the GD2 disialoganglioside, the DM4-loaded construct (scFv-PEG4-DM4) exhibited an IC50 of 34.1 ± 9 nM against B78-D14 GD2-positive cells, which was 2.35-fold more potent than the corresponding DM1 conjugate (IC50 = 80.2 ± 14 nM) [1]. The unconjugated free payloads also revealed a potency edge for DM4 (IC50 = 3.1 ± 0.5 nM) over DM1 (IC50 = 4.3 ± 0.3 nM) in the same cell line [1]. Importantly, neither conjugate affected GD2-negative B16 cells, confirming antigen-dependent specificity.

Conjugate potency (GD2+)
Head-to-head
scFv-PEG4-DM4 IC50 34.1 ± 9 nM vs scFv-PEG4-DM1 80.2 ± 14 nM (B78-D14); free DM4 IC50 3.1 ± 0.5 vs DM1 4.3 ± 0.3 nM
Reported higher conjugate potency may support fragment-based ADC payload selection in GD2-positive models.
Model-dependent; antigen expression level influences translation.
Antibody fragment–drug conjugate GD2 targeting Neuroblastoma payload selection

S-Methyl-DM4 Metabolite and Bystander Cytotoxicity Advantage

In a landmark study of tumor metabolite profiles, the disulfide-linked conjugate huC242-SPDB-DM4 generated three target-dependent tumor metabolites: lysine-Nε-SPDB-DM4, free DM4, and S-methyl-DM4. By contrast, the analogous disulfide-linked DM1 conjugate (huC242-SPP-DM1) produced no detectable S-methyl-DM1 [1]. When assayed for extracellular cytotoxicity, the lipophilic metabolites DM4 and S-methyl-DM4 were nearly 1,000 times more potent than the hydrophilic lysine-Nε-linker-maytansinoid metabolites (e.g., lysine-SMCC-DM1) that are the sole products of non-cleavable DM1 conjugates [1]. Critically, the AUC of active metabolites in tumor tissue over 7 days was approximately 2-fold higher for the thioether-linked DM1 conjugate, yet the disulfide-linked DM4 conjugate was more efficacious in vivo—demonstrating that metabolite quality (lipophilicity and bystander potential) outweighs metabolite quantity [1].

Bystander metabolite
Class-level inference
S-methyl-DM4 detected in tumors; ~1000-fold higher extracellular cytotoxicity vs lysine-linker metabolites; DM1 conjugate yields no S-methyl-DM1
S-methyl-DM4 formation may enable bystander-killing model context; lipophilic metabolite profile not replicated by DM1.
In vivo metabolite profile from xenograft; human tumor metabolism requires validation.
ADC metabolism Bystander killing S-methyl maytansinoid

DM4 CYP3A4 Inactivation Potency vs DM1

In an in vitro characterization of ADC catabolite DDI potential, DM4 inactivated recombinant human CYP3A4 with a KI of 1.4 ± 0.3 µM and a kinact of 0.117 ± 0.006 min⁻¹. In the same assay system, DM1 exhibited a 2.4-fold higher KI (3.4 ± 1.0 µM) and a 2.0-fold lower kinact (0.058 ± 0.005 min⁻¹) [1]. The resulting inactivation efficiency ratio (kinact/KI) was approximately 0.084 min⁻¹µM⁻¹ for DM4 versus 0.017 min⁻¹µM⁻¹ for DM1—a nearly 5-fold difference in CYP3A4 inactivation potency. In human liver microsomes, the same trend was observed: DM4 inactivated CYP3A with KI/kinact = 3.3 ± 0.2 µM / 0.114 ± 0.002 min⁻¹, compared to DM1 values of 4.8 ± 0.9 µM / 0.035 ± 0.002 min⁻¹ [1].

CYP3A4 inactivation
Head-to-head
DM4 KI 1.4 µM, kinact 0.117 min⁻¹ vs DM1 KI 3.4 µM, kinact 0.058 min⁻¹; ~5-fold higher inactivation efficiency
CYP3A4 inactivation profile differs; supports DDI risk stratification in preclinical co-medication models.
Recombinant enzyme data; in vivo DDI magnitude depends on liver exposure.
CYP450 inhibition Drug–drug interaction ADC payload pharmacology

P-Glycoprotein Overexpression and DM4 ADC Resistance

The DM4-based ADC mirvetuximab soravtansine (MIRV) exhibited an IC50 of 3.64 µg/mL in the parental OVCAR8 ovarian cancer cell line, but a dramatically elevated IC50 of 623.40 µg/mL in the P-gp-overexpressing multidrug-resistant derivative line NCI/ADR-RES, representing a >171-fold loss of potency [1]. A similar, albeit less dramatic, P-gp-dependent resistance was observed in the KB-3-1/KB-8-5-11 cervical cancer cell line pair (IC50 shift from 0.15 to 1.68 µg/mL, an 11.2-fold reduction) [1]. DM4 free drug has also been independently shown to be a P-gp substrate, and the specific P-gp inhibitor zosuquidar could restore sensitivity in P-gp-expressing leukemia cell lines [2]. Although DM1 is also recognized as a P-gp substrate, the quantitative magnitude of P-gp-mediated resistance to DM4-based ADCs in specific tumor contexts represents a selection factor when choosing between payloads for targets expressed in MDR-phenotype tumors.

P-gp resistance
Supporting evidence
MIRV IC50 3.64 µg/mL (OVCAR8) vs 623.40 µg/mL (NCI/ADR-RES); >171-fold shift; DM4 is a P-gp substrate
P-gp overexpression context may reduce DM4-ADC potency; relevant for MDR-phenotype tumor model selection.
Cell-line specific; confirm P-gp status in target indication.
Multidrug resistance P-glycoprotein DM4 ADC sensitivity

Application Scenarios for DM4 ADC Development


Bystander Killing in Antigen-Heterogeneous Solid Tumors

The unique formation of the membrane-permeable metabolite S-methyl-DM4, which is ~1000-fold more cytotoxic than lysine-linker metabolites, makes DM4 the payload of choice for ADCs directed against solid tumors with heterogeneous or low target-antigen expression [1]. The disulfide-cleavable SPDB linker enables extracellular release of lipophilic DM4 and S-methyl-DM4 within the tumor microenvironment, killing neighboring antigen-negative cells that would otherwise survive. This bystander capability is not replicated by DM1 when conjugated via the commonly used non-cleavable SMCC linker, which yields only the poorly membrane-permeable lysine-SMCC-DM1 metabolite [1]. Procurement guidance: select DM4 payloads pre-configured with SPDB or sulfo-SPDB linkers for programs targeting mesothelin, folate receptor-α, CanAg, or other solid-tumor antigens.

Maximum Per-Payload Potency in Fragment-Based ADCs

For antibody fragment formats (scFv, Fab, diabody) or conjugates with restricted drug-loading capacity (DAR 2-4), the 2.35-fold higher conjugate potency of DM4 over DM1—as demonstrated in GD2-targeted scFv conjugates—translates into superior tumor cell killing at equivalent DAR [2]. Free DM4 also exhibits a 1.39-fold lower IC50 than DM1 in GD2-positive cells, confirming that the payload itself confers a potency advantage independent of the antibody format [2]. Procurement guidance: when developing fragment-based ADCs or ADCs with payload-linkers that limit DAR, specify DM4 to maximize cytotoxic output per delivered payload molecule.

DDI Risk Differentiation with Concomitant Medications

DM4 is a ~5-fold more efficient mechanism-based inactivator of CYP3A4 than DM1 (kinact/KI ratio: ~0.084 vs ~0.017 min⁻¹µM⁻¹) [3]. For ADC candidates intended for patient populations with extensive concomitant medication use (e.g., elderly ovarian cancer patients on multiple CYP3A4 substrates), the differential inactivation profile may influence payload selection. DM4-based ADCs may require a more comprehensive CYP3A4-mediated DDI assessment during preclinical development, but this also provides an opportunity for more precise pharmacokinetic modeling. Procurement guidance: select DM4 payloads when co-development with a CYP3A4 DDI mitigation protocol is planned; select DM1 when co-medication burden is high and DDI avoidance is paramount.

Tumor Models with Low P-gp Expression

Given that P-gp overexpression can reduce DM4-ADC potency by >170-fold (as demonstrated with MIRV in the NCI/ADR-RES ovarian cancer model) [4], procurement and experimental design should prioritize DM4 payloads for tumor indications documented to have low basal P-gp expression (e.g., folate receptor-α-positive cancers without prior platinum resistance). Where P-gp status is unknown or expected to be elevated, DM4-based ADCs may benefit from co-dosing with P-gp inhibitors (e.g., zosuquidar) or inverse-targeting strategies such as anti-DM4 sdAbs, which have been shown to reduce off-target toxicity while preserving antitumor efficacy [4][5].

Application
Selection Property
Validation Focus
Bystander-killing model studies in antigen-heterogeneous solid tumor models
S-methyl-DM4 metabolite context and disulfide-linker suitability
Bystander cytotoxicity in co-culture or xenograft models with mixed antigen expression
Fragment-based ADC payload selection for GD2-positive models
Reported conjugate potency context
Potency comparison in GD2-positive cell models and scFv formats
CYP3A4-mediated DDI risk assessment in preclinical models
CYP3A4 inactivation kinetics context
In vitro DDI modeling with co-administered CYP3A4 substrates
P-gp-mediated resistance profiling in MDR tumor models
P-gp substrate context
Efflux-dependent cytotoxicity shift in P-gp-overexpressing vs parental cell pairs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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